Desmethylgriseofulvin

Description

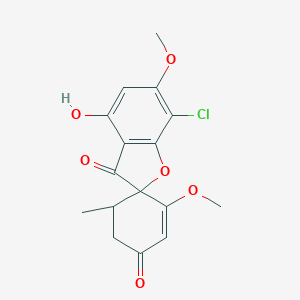

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

5128-41-6 |

|---|---|

Formule moléculaire |

C16H15ClO6 |

Poids moléculaire |

338.74 g/mol |

Nom IUPAC |

(2S,5'R)-7-chloro-4-hydroxy-3',6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-9(19)6-10(21-2)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 |

Clé InChI |

KTICLSBYPHKDMM-QZTNRIJFSA-N |

SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

SMILES isomérique |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

SMILES canonique |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

Synonymes |

(1’S,6’R)-7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; (1’S-trans)- 7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro_x000B_[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; 4-Desmethylgriseofulvin; |

Origine du produit |

United States |

Fungal Biosynthesis and Metabolic Transformations of Griseofulvin Leading to Desmethylgriseofulvin

Griseofulvin (B1672149) Biosynthetic Pathway: Enzymatic Steps and Genetic Regulation

The biosynthesis of griseofulvin is a complex, multi-step process orchestrated by a cluster of genes known as the gsf gene cluster. First identified in Penicillium aethiopicum, this cluster contains the genes encoding all the necessary enzymes for constructing the final molecule from simple precursors. nih.govnih.gov The expression of these genes is tightly regulated, often in response to environmental cues such as the availability of carbon and nitrogen. mdpi.comnih.gov While putative transcription factors like GsfR1 and GsfR2 have been identified, their regulatory roles can be complex and vary depending on culture conditions. mdpi.comnih.gov

Polyketide Synthase-Initiated Backbone Formation (gsfA)

The pathway begins with the action of a non-reducing polyketide synthase (NR-PKS) encoded by the gsfA gene. nih.govnih.gov This large, multi-domain enzyme catalyzes the initial and crucial step of assembling the core structure of the molecule. It uses one molecule of acetyl-CoA as a starter unit and sequentially adds six molecules of malonyl-CoA as extender units. nih.govnih.govresearchgate.net This process forms a linear heptaketide chain, which then undergoes a series of cyclization reactions, mediated by the product template (PT) domain of GsfA, to form the benzophenone (B1666685) intermediate, the foundational scaffold of griseofulvin. nih.govresearchgate.netnih.gov The deletion of the gsfA gene completely halts griseofulvin production, highlighting its essential role. nih.govnih.gov

Methylation Processes and O-Methyltransferases (gsfB, gsfC, gsfD)

Following the formation of the benzophenone backbone, a series of methylation reactions occur, catalyzed by S-adenosyl methionine (SAM)-dependent O-methyltransferases. The gsf cluster encodes three such enzymes: GsfB, GsfC, and GsfD.

GsfB and GsfC: These two enzymes are responsible for the first two methylation steps. nih.govnih.gov Gene knockout studies have shown that GsfB specifically methylates the 3-OH group, while GsfC methylates the 9-OH group of the benzophenone intermediate. nih.gov These reactions convert the initial backbone into griseophenone (B13407120) C. nih.govnih.govresearchgate.net

GsfD: The third methyltransferase, GsfD, acts at a later stage in the pathway. researchgate.net After the formation of the characteristic spirocyclic grisan core, GsfD catalyzes the final methylation at the 5-OH position to produce dehydrogriseofulvin. nih.govnih.govresearchgate.net

Halogenation (gsfI) and Oxidative Cyclization (gsfF)

Two critical tailoring steps transform the methylated intermediate into the complex spirocyclic structure unique to griseofulvin.

Halogenation (gsfI): The gene gsfI encodes a flavin-dependent halogenase. nih.gov This enzyme catalyzes the chlorination of griseophenone C at a specific position on the aromatic ring, yielding griseophenone B. nih.govnih.govresearchgate.net Like gsfA, the gsfI gene is essential for the biosynthesis of griseofulvin. nih.govnih.govresearchgate.net

Oxidative Cyclization (gsfF): The key spirocyclic structure of griseofulvin is formed through the action of GsfF, a cytochrome P450 enzyme. nih.govdtu.dk GsfF catalyzes an intramolecular phenolic oxidative coupling of griseophenone B. This reaction links the two aromatic rings, creating the grisan core and establishing the molecule's distinctive three-dimensional shape. nih.govnih.gov Deletion of the gsfF gene results in the accumulation of the uncyclized griseophenone intermediates. nih.gov

Reductive Steps (gsfE)

The final step in the formation of griseofulvin is a reduction reaction. The gene gsfE encodes a short-chain dehydrogenase/reductase. nih.gov This enzyme catalyzes the enoyl reduction of dehydrogriseofulvin, converting it into the final product, griseofulvin. nih.govnih.gov The knockout of gsfE leads to the accumulation of dehydrogriseofulvin. nih.gov

Table 1: Key Genes and Enzymes in the Griseofulvin Biosynthetic Pathway

| Gene | Enzyme | Function |

|---|---|---|

| gsfA | Non-reducing polyketide synthase (NR-PKS) | Initiates synthesis by forming the heptaketide backbone from acetyl-CoA and malonyl-CoA. nih.govnih.govnih.gov |

| gsfB | O-methyltransferase | Methylates the 3-OH group of the benzophenone intermediate. nih.gov |

| gsfC | O-methyltransferase | Methylates the 9-OH group of the benzophenone intermediate to form griseophenone C. nih.govnih.gov |

| gsfI | FAD-dependent halogenase | Chlorinates griseophenone C to form griseophenone B. nih.govnih.govnih.gov |

| gsfF | Cytochrome P450 monooxygenase | Catalyzes oxidative cyclization to form the spirocyclic grisan core. nih.govnih.govnih.gov |

| gsfD | O-methyltransferase | Performs the final methylation at the 5-OH position. nih.govnih.govresearchgate.net |

| gsfE | Dehydrogenase/reductase | Catalyzes the final reductive step to form griseofulvin from dehydrogriseofulvin. nih.govnih.govnih.gov |

Demethylation as a Post-Biosynthetic Modification or Shunt Product

While the gsf gene cluster is responsible for building griseofulvin, other fungal enzymes can modify the final product through demethylation. This process can be considered a metabolic transformation or a shunt pathway, leading to the formation of desmethyl metabolites. Some fungi appear to use this mechanism to break down griseofulvin in their environment. portlandpress.com

Identification and Characterization of Desmethyl Metabolites (e.g., 6-Desmethylgriseofulvin, 4-Desmethylgriseofulvin)

Two primary demethylated metabolites of griseofulvin have been identified and characterized from fungal cultures: 4-desmethylgriseofulvin and 6-desmethylgriseofulvin. nih.govnih.gov

4-Desmethylgriseofulvin (4-DMG): This compound was identified as a metabolic product when the fungus Microsporum canis was grown in the presence of griseofulvin. portlandpress.com The structure was confirmed through microanalysis and by demonstrating that treatment with diazomethane could convert it back into griseofulvin, confirming the loss of a single methyl group. portlandpress.com

6-Desmethylgriseofulvin (6-DMG): The demethylation at a different position was observed in cultures of Cephalosporium melonis. portlandpress.com This fungus was found to convert griseofulvin into 6-desmethylgriseofulvin, which was isolated and purified. Its identity was confirmed by comparing its properties to an authentic sample. portlandpress.com

These findings demonstrate that fungi possess enzymatic systems capable of cleaving the methyl ether linkages of griseofulvin, leading to the formation of distinct desmethyl derivatives.

Enzymology of Demethylation Reactions in Fungi

The biotransformation of griseofulvin to its demethylated derivative, desmethylgriseofulvin, within fungal systems is a scientifically recognized metabolic process. Early research has demonstrated that various fungi possess the enzymatic machinery capable of demethylating griseofulvin. While the complete enzymatic pathways and the specific enzymes involved have not been fully elucidated in recent literature, the principal enzymes implicated in such reactions in fungi are typically cytochrome P450 monooxygenases and other demethylases.

Cytochrome P450 enzymes are a superfamily of heme-containing proteins that play a crucial role in the metabolism of a wide variety of compounds, including secondary metabolites like griseofulvin. These enzymes catalyze various oxidative reactions, including O-demethylation, which involves the removal of a methyl group from a methoxy substituent. In the context of griseofulvin, which contains methoxy groups, it is hypothesized that specific fungal cytochrome P450s could be responsible for the conversion to this compound.

While the specific cytochrome P450s or other demethylases responsible for griseofulvin demethylation have not been definitively identified and characterized, the established role of these enzyme families in fungal secondary metabolism strongly suggests their involvement. Further research, including enzyme assays with purified proteins and genetic knockout studies, is required to precisely identify and characterize the enzymes responsible for this specific metabolic conversion.

Genetic Basis for Desmethylation Pathways

The genetic foundation for the biosynthesis of griseofulvin is located within a set of genes known as the griseofulvin biosynthetic gene cluster (gsf BGC). This cluster contains the core genes necessary for the assembly of the griseofulvin molecule. Key genes within this cluster include those encoding a non-reducing polyketide synthase (NR-PKS), methyltransferases, a halogenase, and a cytochrome P450 monooxygenase responsible for the characteristic spirocyclic ring structure.

However, the genes directly responsible for the demethylation of griseofulvin to this compound have not been explicitly identified within the core gsf BGCs that have been characterized to date. This suggests two main possibilities. First, a yet-unidentified gene within the variable regions of the gsf BGC in some fungal species may encode for a demethylase. The composition of the gsf BGC can vary between different griseofulvin-producing fungi, with some genes being conserved across species and others being unique to certain strains.

Alternatively, the gene encoding the demethylating enzyme may not be located within the gsf BGC itself but may reside elsewhere in the fungal genome. It is not uncommon for genes involved in the modification of secondary metabolites to be located outside of the primary biosynthetic cluster. These genes may be regulated independently or co-regulated with the gsf BGC through broader transcriptional networks. Identifying these genes would likely require comparative genomic analyses between fungal strains that produce both griseofulvin and this compound and those that only produce griseofulvin, coupled with transcriptomic studies to identify candidate demethylase genes that are expressed under griseofulvin-producing conditions.

Comparative Biosynthetic Analyses Across Fungal Species

Comparative genomic and biosynthetic studies have revealed both conservation and divergence in the griseofulvin biosynthetic pathway across different fungal species. The core set of genes required for the synthesis of the griseofulvin backbone is generally conserved in griseofulvin-producing fungi, such as various species of Penicillium.

However, the composition of the gsf gene cluster is not identical across all producing species. Variations in the presence or absence of certain "tailoring" enzyme genes within the cluster can lead to the production of different griseofulvin analogs. For example, some species may possess additional hydroxylases, methyltransferases, or other modifying enzymes that act on the griseofulvin scaffold, leading to a more diverse metabolic profile. The production of this compound can be considered one such diversification, potentially arising from the presence of a specific demethylase in certain fungal strains.

The following table provides a comparative overview of the presence of key genes in the griseofulvin biosynthetic gene cluster in selected fungal species. The presence of a functional demethylase, which may or may not be part of this cluster, would be the determining factor for the production of this compound.

| Gene | Function | Penicillium aethiopicum | Penicillium griseofulvum | Other Penicillium spp. |

| gsfA | Non-reducing polyketide synthase | ✓ | ✓ | Conserved |

| gsfB | O-methyltransferase | ✓ | ✓ | Conserved |

| gsfC | O-methyltransferase | ✓ | ✓ | Conserved |

| gsfD | O-methyltransferase | ✓ | ✓ | Conserved |

| gsfE | Dehydrogenase/Reductase | ✓ | ✓ | Conserved |

| gsfF | Cytochrome P450 monooxygenase | ✓ | ✓ | Conserved |

| gsfI | Halogenase | ✓ | ✓ | Conserved |

| gsfK | Dehydrogenase/Reductase | ✓ | Absent | Variable |

| gsfH | Unknown | ✓ | Absent | Variable |

| gsfR1/R2 | Transcription factors | ✓ | Variable | Variable |

Horizontal Gene Transfer Events in Griseofulvin Biosynthesis Clusters and Implications for Metabolite Diversity

Horizontal gene transfer (HGT), the transfer of genetic material between different species, is increasingly recognized as a significant driver of evolution in fungi, particularly for secondary metabolite biosynthetic gene clusters. The clustering of genes for a specific metabolic pathway facilitates their transfer as a single unit, allowing for the rapid acquisition of a new metabolic capability by a recipient fungus.

The sporadic distribution of the griseofulvin biosynthetic gene cluster among distantly related fungal species suggests that HGT may have played a role in its evolutionary history. This mechanism could explain how different fungal lineages have acquired the ability to produce griseofulvin.

The implications of HGT for metabolite diversity are profound. A recipient fungus may not only acquire the core biosynthetic pathway but could also integrate the new genes into its existing regulatory and enzymatic networks. This can lead to the modification of the transferred pathway's final product. For instance, if a fungus that has acquired the griseofulvin cluster also possesses an active demethylase, it could potentially convert the newly produced griseofulvin into this compound.

Furthermore, HGT can involve the transfer of not just the entire cluster, but also individual "tailoring" enzyme genes. A fungus could theoretically acquire a demethylase gene via HGT and subsequently evolve the ability to modify griseofulvin. This process of acquiring new genetic material provides a powerful mechanism for fungi to diversify their chemical arsenals, leading to the production of a wider range of bioactive compounds, including derivatives like this compound. The study of HGT in the context of the griseofulvin pathway offers valuable insights into the evolution of fungal secondary metabolism and the generation of novel chemical diversity.

Structure Activity Relationship Sar and Structural Modification Studies of Desmethylgriseofulvin

Elucidating Key Pharmacophores for Biological Activity

The biological activity of Desmethylgriseofulvin is intrinsically linked to its core grisan scaffold, which it shares with its parent compound, griseofulvin (B1672149). A pharmacophore model for this class of compounds generally consists of a specific arrangement of features essential for molecular recognition and biological action. These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.

Impact of 6-O-Demethylation on Bioactivity and Target Interaction Specificity

The demethylation at the 6-position of the B-ring, which distinguishes this compound from griseofulvin, has a notable impact on its biological activity. This structural change introduces a phenolic hydroxyl group, which can alter the molecule's polarity, solubility, and its ability to form hydrogen bonds.

Studies have shown that this modification can influence the antifungal spectrum and potency. For instance, the (+/-)-6-demethyl analog of griseofulvin has been synthesized and evaluated for its biological activities against various fungi. While specific details on altered target interaction specificity are still under investigation, it is hypothesized that the free hydroxyl group could lead to different or stronger interactions with amino acid residues in the binding sites of target proteins.

Table 1: Molecular Docking Details of 6-Desmethylgriseofulvin (6-DMG) with Keratin Proteins This table is interactive and can be sorted by clicking on the column headers.

| Target Protein | Species | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Number of Hydrophobic Bonds |

|---|---|---|---|---|

| Keratin 8 (K8) | Human | -4.52 | 3 | 5 |

| Keratin 18 (K18) | Human | -4.87 | 2 | 6 |

| Keratin 8 (K8) | Rat | -4.61 | 4 | 4 |

| Keratin 18 (K18) | Rat | -5.15 | 3 | 7 |

| Keratin 8 (K8) | Mouse | -4.73 | 3 | 6 |

| Keratin 18 (K18) | Mouse | -5.33 | 2 | 8 |

Data sourced from molecular docking studies. researchgate.net

Rational Design and Synthesis of this compound Analogs

The rational design of this compound analogs aims to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The presence of the free hydroxyl group at the 6-position serves as a convenient handle for synthetic modifications. Strategies for the synthesis of analogs can be broadly categorized into semi-synthetic modifications of the natural product and total synthesis approaches. dtu.dk

Semi-synthetic modifications often involve the derivatization of the 6-hydroxyl group to introduce various functional groups. This can include etherification, esterification, or the introduction of other moieties to explore their impact on biological activity. The goal is to systematically probe the structure-activity relationships and identify substituents that enhance the desired therapeutic effects while minimizing off-target interactions.

Total synthesis provides a more flexible approach to creating a wider range of analogs with modifications at various positions of the grisan core. dtu.dk This allows for the exploration of structural changes that are not accessible through semi-synthesis. For example, modifications to the A, B, or C rings can be systematically introduced to understand their contribution to the biological activity. While the literature on the rational design and synthesis of analogs specifically from this compound is limited, the principles applied to griseofulvin analogs are directly applicable.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools in the study of this compound and its analogs. These methods are used to predict the biological activity of compounds based on their molecular structures and to understand the key structural features that govern their activity. nih.govjocpr.com

Molecular docking simulations can predict the binding mode and affinity of this compound and its analogs to their biological targets. For example, docking studies have been used to investigate the interaction of 6-desmethylgriseofulvin with cytokeratin proteins. researchgate.net

QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activities. nih.gov For griseofulvin derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to study their antifungal activity against phytopathogenic fungi. nih.gov These studies have revealed that bulky and electronegative groups at the 4'-position of the C-ring are favorable for increased activity. nih.gov Although a specific QSAR model for this compound derivatives is not yet available, the methodologies used for griseofulvin provide a framework for future studies. The development of such a model would be invaluable for the rational design of novel and more potent this compound analogs.

Table 2: Key Steps in a Typical QSAR Study

| Step | Description |

|---|---|

| 1. Data Set Selection | A series of compounds with known biological activities is selected. |

| 2. Molecular Descriptor Calculation | Structural, electronic, and physicochemical properties of the molecules are calculated. |

| 3. Model Development | Statistical methods are used to build a mathematical model correlating descriptors with activity. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 5. Interpretation and Application | The model is used to understand SAR and to predict the activity of new compounds. |

Structure-Function Relationships in Antimitotic and Other Cellular Effects

The primary mechanism of action for the antifungal activity of griseofulvin and its analogs, including this compound, is the disruption of mitosis. nih.govdrugbank.com These compounds interfere with the function of fungal microtubules, which are essential components of the mitotic spindle. patsnap.com This leads to an arrest of the cell cycle in the metaphase and ultimately inhibits fungal cell division. nih.gov

Pre Clinical Research Methodologies and in Vitro/animal Model Studies

In Vitro Cellular Models for Activity Assessment

In vitro models are indispensable tools for the initial screening and mechanistic evaluation of chemical compounds in a controlled laboratory setting. researchgate.net These systems, which include fungal cultures and various mammalian cell lines, allow for the direct assessment of a compound's biological effects at the cellular level.

Antifungal susceptibility testing is performed to determine the effectiveness of a compound against specific fungal pathogens. Standard methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are employed to measure the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. mdpi.com

These assays typically involve broth microdilution or agar (B569324) dilution methods where fungal isolates are exposed to serial dilutions of the test compound. researchgate.net For fungistatic drugs like the parent compound Griseofulvin (B1672149), the endpoint for dermatophytes is often read as the concentration that produces 80% inhibition of growth. who.int While Desmethylgriseofulvin is a major metabolite of Griseofulvin, specific MIC and MFC data for this compound against fungal strains are not detailed in the available research. The parent compound, Griseofulvin, is known to be fungistatic against a variety of species of Microsporum, Epidermophyton, and Trichophyton. epa.gov

Mammalian cell lines are crucial for evaluating the cytotoxic potential and specific cellular effects of compounds.

Chinese Hamster V79 Cells: These lung fibroblast cells are a well-established model in toxicology and are frequently used for genotoxicity testing, including assessments of gene mutation and chromosomal damage. nih.gov Studies conducted on the parent compound, Griseofulvin, found that it did not induce gene mutation in Chinese hamster V79 cells. epa.gov Specific cytotoxic or genotoxic studies focusing solely on this compound in V79 cells have not been reported in the available literature.

Cancer Cell Lines: The effect of this compound has been evaluated in various human cancer cell lines to determine its potential as an anticancer agent. In one study, 6-Desmethylgriseofulvin was isolated from the mangrove-derived fungus Nigrospora sp. QQYB1 and assessed for its cytotoxic effects. The research found that the compound did not display cytotoxicity at a concentration of 50 μmol/L. mdpi.com Another investigation also isolated 6-Desmethylgriseofulvin and evaluated related compounds against liver cancer (HepG2) cells. researchgate.net

| Compound | Cell Line | Assay | Concentration | Result | Source |

|---|---|---|---|---|---|

| 6-Desmethylgriseofulvin | HeLa (Cervical Cancer) | Cytotoxicity | 50 μmol/L | No cytotoxicity observed | mdpi.com |

| 6-Desmethylgriseofulvin | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 50 μmol/L | No cytotoxicity observed | mdpi.com |

| 6-Desmethylgriseofulvin | HCT-116 (Colorectal Carcinoma) | Cytotoxicity | 50 μmol/L | No cytotoxicity observed | mdpi.com |

| 6-Desmethylgriseofulvin | MCF-7 (Breast Cancer) | Cytotoxicity | 50 μmol/L | No cytotoxicity observed | mdpi.com |

To assess antiviral potential, compounds are tested in viral replication assays. For the Hepatitis C Virus (HCV), this often involves using an HCV replicon system in human hepatoma cells (e.g., Huh7 cells). researchgate.net These systems contain a sub-genomic HCV RNA that replicates autonomously, allowing researchers to measure the inhibition of viral RNA and protein synthesis. Research has indicated that the parent compound, Griseofulvin, can arrest the replication of the Hepatitis C Virus. nih.govresearchgate.netwho.int As this compound is a primary metabolite of Griseofulvin, its potential role in this antiviral activity is of interest, though direct experimental data on its specific inhibitory effects in HCV replication assays are not presently available.

Advanced analytical techniques are used to visualize and quantify the interaction of compounds with cells.

Microscopic Techniques: Methods such as fluorescence microscopy and confocal microscopy can be used to observe changes in cellular morphology, protein localization, and the integrity of subcellular structures like the cytoskeleton after compound treatment. These visual analyses help to elucidate the mechanism of action at a subcellular level.

Spectroscopic Techniques: Fourier-transform infrared (FT-IR) spectroscopy is a physical measurement procedure used to study the interaction between compounds and cells. It can detect changes in the conformational structures of proteins, lipids, and nucleic acids upon drug binding, providing insights into the molecular-level interactions. While these techniques are standard in preclinical research, their specific application to analyze the cellular effects of this compound has not been detailed.

Preclinical Animal Models for Pharmacological Research

Preclinical animal models, particularly rodents, are fundamental for studying the in vivo behavior of a compound, including its metabolism and potential for inducing tissue-specific effects.

Rodent models are essential for understanding the pharmacokinetics and pharmacodynamics of drug metabolites. Studies have shown that this compound is a major metabolite of Griseofulvin in both mice and rats. epa.gov

Research indicates that after oral administration of Griseofulvin to mice, a significant portion is excreted in the urine as 4-Desmethylgriseofulvin (34%) and free 6-Desmethylgriseofulvin (23%). epa.gov In humans, 6-Desmethylgriseofulvin is the major metabolite. epa.gov Pharmacokinetic studies have shown that 4 hours after administration of the parent drug, 6-Desmethylgriseofulvin accounted for 44% of the total radioactivity in plasma. researchgate.net

Importantly, pharmacodynamic studies suggest that this compound metabolites may be responsible for certain toxicological effects. It is proposed that both 4-Desmethylgriseofulvin and 6-Desmethylgriseofulvin could be responsible for liver injury and the formation of Mallory bodies in the hepatocytes of humans, mice, and rats. researchgate.netwho.int This effect is hypothesized to be due to favorable interactions between the metabolites and cytokeratin intermediate filament proteins (K8 and K18). researchgate.netwho.int

| Species | Major Metabolite(s) of Griseofulvin | Excretion/Observation | Source |

|---|---|---|---|

| Mouse | 4-Desmethylgriseofulvin, 6-Desmethylgriseofulvin | Urinary excretion: 34% as 4-desmethylgriseofulvin, 23% as free 6-desmethylgriseofulvin | epa.gov |

| Rat | 4-Desmethylgriseofulvin, 6-Desmethylgriseofulvin | Implicated in liver injury via interaction with cytokeratins | researchgate.netwho.int |

| Human | 6-Desmethylgriseofulvin | Major metabolite in urine | epa.gov |

In Vivo Assessment of Cellular Responses

Direct research on the in vivo assessment of cellular responses specifically initiated by this compound is not extensively documented in publicly available scientific literature. However, studies on its parent compound, Griseofulvin, provide some indirect insights. Research has indicated that metabolites of Griseofulvin, which include 4-desmethylgriseofulvin and 6-desmethylgriseofulvin, may be implicated in liver injury and the formation of Mallory bodies within the hepatocytes of animal models. nih.gov

The development of hepatotoxicity is a significant cellular response observed in rodents administered with Griseofulvin. nih.gov This toxic effect is thought to be linked to the differential binding of Griseofulvin and its metabolites to cellular components in rodents compared to humans. nih.gov Specifically, a stronger binding affinity to Keratin 18 (K18) has been observed in rodents, which may account for the more severe hepatitis seen in these animal models. nih.gov This suggests that the cellular machinery in rodent liver cells responds to these compounds in a manner that leads to pathological changes.

The table below summarizes the key cellular responses observed in animal models that are potentially relevant to this compound, based on studies of its parent compound.

| Cellular Response | Animal Model | Observation | Potential Relevance to this compound |

| Hepatotoxicity | Rodents | Induces liver and thyroid cancer. | As a metabolite, this compound may contribute to the observed hepatotoxicity of Griseofulvin. |

| Mallory Body Formation | Mice | Formation of cytoskeletal abnormalities in hepatocytes. | The formation of Mallory Bodies is a noted cellular response to Griseofulvin, and its metabolites like this compound are implicated. nih.gov |

| Porphyria | Mice | Accumulation of porphyrins in the liver, leading to cell damage. | This is a key biochemical change preceding hepatocellular carcinomas in mice fed with Griseofulvin. |

It is important to note that these findings are primarily associated with the administration of Griseofulvin, and the specific contribution of this compound to these cellular responses in vivo requires more direct investigation.

Advanced Analytical Methodologies for Desmethylgriseofulvin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture for qualitative and quantitative analysis. nih.govjournalagent.com Column chromatography, in particular, is a widely used method for protein purification and the separation of various molecules. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are powerful tools for the separation and quantification of Desmethylgriseofulvin from complex biological matrices. These techniques offer high resolution and sensitivity.

In a study aimed at accessing griseofulvin (B1672149) derivatives from endophytic fungi, HPLC coupled with mass spectrometry (HPLC-MS/MS) was utilized. The chromatographic method employed a gradient of acetonitrile and 0.1% acetic acid in water to separate various derivatives, including dechloro-desmethyl-griseofulvin. The analysis was performed with a sample injection volume of 5 µL and a column temperature of 40 °C. nih.gov UPLC systems, which use smaller particle size columns, can provide even faster and more efficient separations, making them suitable for high-throughput analysis. nih.gov

Table 1: Example HPLC Gradient for Griseofulvin Derivative Separation nih.gov

| Time (minutes) | % Solvent A (0.1% Acetic Acid in H₂O) | % Solvent B (Acetonitrile) |

|---|---|---|

| 0–3 | 90–75 | 10–25 |

| 3–10 | 75–50 | 25–50 |

| 10–14 | 50–0 | 50–100 |

| 14–19 | 0 | 100 |

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another technique that has been applied to the analysis of Griseofulvin and its metabolites. However, due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis. For instance, treatment with diazomethane or diazobutane can be used to methylate or butylate the hydroxyl group of 6-desmethylgriseofulvin, allowing for its successful separation and detection by GC. dss.go.th This derivatization step adds complexity to the sample preparation but enables the high separation efficiency of GC to be utilized. unl.edunih.gov

Mass Spectrometry-Based Characterization and Detection

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing sensitive detection and crucial structural information. jchps.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in various biological samples. researchgate.net This technique has been successfully used to detect and quantify this compound in wastewater samples as a biomarker for indoor mycotoxin exposure. phfscience.nz In such methods, solid-phase extraction (SPE) is often employed for sample cleanup and concentration prior to LC-MS/MS analysis. phfscience.nz The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govmdpi.com

A study on wastewater monitoring identified 6-desmethylgriseofulvin as a key target for assessing exposure to Griseofulvin, as a significant portion of the absorbed drug is excreted as this metabolite. phfscience.nz The analysis was performed using LC-MS/MS after solid-phase extraction of the wastewater samples. phfscience.nz

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of unknown compounds and for confirming the identity of known metabolites like this compound. nih.govdtic.mil In research involving the characterization of new Griseofulvin derivatives, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to establish the molecular formula of the isolated compounds. mdpi.com For example, the molecular formula of a related compound was determined by HRESIMS, which is a critical step in its structural elucidation. mdpi.com This capability is essential for distinguishing between compounds with very similar masses and for identifying novel metabolites in complex mixtures. nih.govmdpi.com

Table 2: Application of Mass Spectrometry Techniques for this compound

| Technique | Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantification in biological and environmental samples | High sensitivity and selectivity, suitable for complex matrices. phfscience.nznih.gov |

| HRMS | Determination of elemental composition, structural confirmation | High mass accuracy, confident identification of metabolites. mdpi.comfrontiersin.org |

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are vital for the definitive structural elucidation of this compound and for studying its interactions with biological macromolecules. jchps.comeurekaselect.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules. jchps.com In the characterization of 6-O-Desmethylgriseofulvin, ¹H NMR spectroscopy was used to identify the chemical shifts and coupling constants of the protons in the molecule, providing detailed information about its structure. mdpi.com For instance, the ¹H NMR spectrum of 6-O-Desmethylgriseofulvin in acetone-d6 showed a singlet at 6.50 ppm for the H-5 proton and another singlet at 5.57 ppm for the H-3' proton. mdpi.com

In addition to NMR, other spectroscopic techniques such as UV-visible spectroscopy and X-ray crystallography have been instrumental in elucidating the structure of the parent compound, Griseofulvin, which provides a foundational understanding for its derivatives. mdpi.com These techniques, often used in combination, allow for the unambiguous identification and detailed structural analysis of metabolites like this compound. taylorandfrancis.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Griseofulvin |

| 6-O-Desmethylgriseofulvin |

| dechloro-desmethyl-griseofulvin |

| 6-desmethylgriseofulvin |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, researchers can generate a precise electron density map and build an atomic-level model of the molecule. nih.gov The molecular structures of the two primary metabolites of Griseofulvin, 6-O-desmethylgriseofulvin and 4-O-desmethylgriseofulvin, have been unequivocally confirmed through single-crystal X-ray analysis. dtu.dk This technique provided absolute proof of their stereochemistry and molecular conformation, which is crucial for understanding their biological activity and interactions. dtu.dk

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are invaluable tools for predicting and analyzing the interactions between a ligand, such as this compound, and its biological targets.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In silico studies have investigated the binding of Griseofulvin and its metabolites, including 4- and 6-Desmethylgriseofulvin, with proteins like cytokeratins K8 and K18. nih.gov These studies calculate binding affinities (expressed in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. nih.govmdpi.com For Griseofulvin derivatives, MD simulations have been used to validate docking results and assess the structural stability of the complexes. mdpi.comnih.gov Key parameters evaluated include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). mdpi.comnih.gov

Research has shown that Griseofulvin derivatives exhibit significant binding affinities for various protein targets, including those from bacteria and viruses, suggesting a broad potential for these compounds. nih.govmdpi.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-Desmethylgriseofulvin (6-DMG) | Human Cytokeratin 8 (K8) | -5.61 | nih.gov |

| 4-Desmethylgriseofulvin (4-DMG) | Human Cytokeratin 8 (K8) | -5.46 | nih.gov |

| Griseofulvin | Human Cytokeratin 8 (K8) | -5.32 | nih.gov |

| Griseofulvin Derivative M9 | SARS-CoV-2 Main Protease | -9.49 | nih.govresearchgate.net |

| Griseofulvin Derivative A3 | Human ACE2 Receptor | -8.44 | nih.govresearchgate.net |

| Griseofulvin Derivative G2 | Human βV-tubulin isotype | -9.63 | mdpi.com |

| Griseofulvin Derivative G5 | Bacterial Primase | -34.95 | mdpi.com |

Application in Environmental Monitoring and Biomonitoring Research

As the major human metabolite of a widely used antifungal drug, this compound is a relevant compound for both biomonitoring and environmental monitoring studies. who.int

Biomonitoring: This involves the measurement of a chemical or its metabolites in biological specimens (e.g., blood, urine, tissue) to assess exposure. Simple and accurate high-performance liquid chromatography (HPLC) methods have been developed for the quantitative determination of Griseofulvin and its metabolite, 6-Desmethylgriseofulvin, in human plasma and urine samples. nih.gov Such methods are essential for pharmacokinetic studies and for monitoring patient exposure and metabolism.

Environmental Monitoring: Antifungal agents and their metabolites can enter the environment, particularly aquatic systems, through wastewater discharge. mdpi.comnih.gov The presence of these compounds in surface water or groundwater is a growing concern. mdpi.comservice.gov.uk While specific environmental monitoring programs for this compound are not widely documented, its status as a primary human metabolite makes it a potential marker for pharmaceutical pollution from municipal wastewater. Analytical methods like HPLC, likely coupled with mass spectrometry (LC-MS), would be employed to detect and quantify this compound at trace levels in environmental matrices.

Future Perspectives and Emerging Research Avenues for Desmethylgriseofulvin

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of griseofulvin (B1672149), and by extension desmethylgriseofulvin, is orchestrated by a cluster of genes known as the griseofulvin (gsf) gene cluster. nih.govoup.com This cluster was first identified in Penicillium aethiopicum and has since been studied in other fungi, including Penicillium griseofulvum. nih.govnih.gov The core of this pathway involves a non-reducing polyketide synthase (NR-PKS) encoded by the gsfA gene, which constructs the heptaketide backbone of the molecule. nih.govresearchgate.net

Future research is poised to uncover novel enzymes and regulatory mechanisms within this pathway. While key enzymes responsible for methylation and chlorination have been identified, the precise functions and interplay of all enzymes in the cluster are not fully elucidated. researchgate.net Advanced genetic and biochemical techniques, such as CRISPR-Cas9-mediated gene editing and in vitro enzymatic assays, will be instrumental in characterizing the function of each protein encoded by the gsf gene cluster. This could lead to the discovery of enzymes with novel catalytic activities or substrate specificities.

Furthermore, comparative genomics of different griseofulvin-producing fungi may reveal variations in the biosynthetic pathway, potentially leading to the identification of alternative enzymes or shunts that produce novel analogues of this compound. oup.com Understanding these nuances could pave the way for engineered biosynthesis of new compounds with improved therapeutic properties.

Table 1: Key Genes in the Griseofulvin (gsf) Biosynthetic Gene Cluster

| Gene | Proposed Function |

| gsfA | Non-reducing polyketide synthase (NR-PKS) |

| gsfB-D | S-adenosyl-methionine (SAM) methyltransferases |

| gsfI | Flavin-dependent halogenase |

| GsfE, GsfF | Redox enzymes |

Discovery of Uncharted Biological Activities and Therapeutic Potential

While this compound is primarily known as a precursor to the antifungal griseofulvin, emerging research suggests that it and related analogues may possess a broader spectrum of biological activities. The well-established antifungal action of griseofulvin targets fungal mitosis by interfering with microtubule function. dtu.dk However, recent investigations have begun to explore other therapeutic avenues.

Computational predictions and in-silico studies have indicated that griseofulvin and its derivatives may exhibit antibacterial activity. nih.govresearchgate.netresearchgate.net Experimental testing of griseofulvin analogues has confirmed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in some cases exceeding those of established antibiotics like ampicillin (B1664943) and streptomycin. nih.govresearchgate.net This opens up the exciting possibility of repurposing these compounds to combat bacterial infections, a critical need in an era of rising antibiotic resistance.

Furthermore, there is growing interest in the anticancer potential of griseofulvin analogues. researchgate.netcore.ac.uk Some derivatives have shown significant activity against cancer cell lines, suggesting that the core structure of these compounds could be a scaffold for the development of novel chemotherapeutic agents. core.ac.uk The distinct structure-activity relationships observed for antifungal versus anticancer effects suggest that the mechanism of action in mammalian cells may differ from that in fungi, presenting a rich area for future investigation. core.ac.uk The therapeutic potential of this compound itself in these contexts remains a largely unexplored but promising frontier.

Development of Advanced Analytical Platforms for Metabolomic Profiling

The study of fungal secondary metabolites like this compound is being revolutionized by advancements in analytical chemistry. Metabolomic profiling, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample, is a powerful tool for understanding fungal metabolism and discovering novel compounds. nih.govplos.org

Advanced analytical platforms, particularly those coupling liquid chromatography with high-resolution mass spectrometry (LC-MS), are at the forefront of this research. taylorfrancis.com Techniques such as ultra-performance liquid chromatography quadruple time-of-flight mass spectrometry (UPLC-QTOF-MS) enable the sensitive and accurate detection of a wide range of metabolites in complex fungal extracts. nih.govplos.org These platforms are crucial for profiling the metabolic landscape of Penicillium species under different growth conditions to understand how the production of this compound and other metabolites is regulated. plos.org

Future developments in this area will likely focus on improving the throughput and comprehensiveness of metabolomic analyses. Innovations in chromatography, such as multi-dimensional LC, and mass spectrometry, including ion mobility-mass spectrometry, will allow for even greater resolution of complex metabolite mixtures. osti.gov The application of these cutting-edge analytical techniques will be essential for discovering novel derivatives of this compound and for elucidating the intricate metabolic networks that govern their production.

Integration of Omics Data in Understanding Molecular Interactions

A holistic understanding of the role of this compound in fungal biology and its potential therapeutic applications requires the integration of multiple "omics" datasets. nih.govresearchgate.net Combining genomics, transcriptomics, proteomics, and metabolomics provides a systems-level view of the molecular processes underlying its biosynthesis and biological activity. nih.govomu.edu.tr

The integration of transcriptomics (the study of all RNA transcripts) and metabolomics has proven to be a particularly powerful strategy for studying fungal secondary metabolism. nih.govnih.govmdpi.commdpi.com By correlating gene expression levels with metabolite abundance, researchers can identify the genes and regulatory networks that control the production of specific compounds like this compound. nih.govplos.org This approach has been successfully applied to Penicillium species to understand how different fermentation conditions affect their metabolic output. nih.govplos.org

Future research will increasingly rely on multi-omics approaches to build comprehensive models of fungal metabolism and its regulation. researchgate.net Machine learning and artificial intelligence will play a crucial role in analyzing these large and complex datasets to identify novel gene-metabolite relationships and to predict the biosynthetic potential of uncharacterized fungal strains. researchgate.net This integrated approach will be vital for uncovering the full biological significance of this compound and for harnessing its potential in biotechnology.

Table 2: Omics Technologies and Their Applications in this compound Research

| Omics Technology | Application |

| Genomics | Identification of biosynthetic gene clusters (e.g., gsf cluster). nih.gov |

| Transcriptomics | Analysis of gene expression to understand the regulation of biosynthesis. nih.gov |

| Proteomics | Study of enzyme function and protein-protein interactions in the biosynthetic pathway. |

| Metabolomics | Profiling of this compound and related metabolites. nih.gov |

Exploration of Synergistic Effects with Other Biologically Active Compounds

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, offering the potential for enhanced efficacy and reduced drug resistance. mdpi.comnih.govnih.gov The exploration of synergistic interactions between this compound or its derivatives and other bioactive compounds is a promising area of future research.

Studies have already shown that griseofulvin can have additive or synergistic effects when combined with other antifungal agents. For example, combinations of griseofulvin and terbinafine (B446) have demonstrated enhanced efficacy against multidrug-resistant dermatophytes. scielo.brscielo.br This suggests that targeting different cellular pathways simultaneously can be a more effective strategy for combating fungal infections. The potential for this compound to act synergistically with other antifungals is a logical and important area for future investigation.

Beyond antifungal activity, the potential for synergistic interactions in other therapeutic areas, such as oncology, is also of great interest. As the anticancer properties of griseofulvin analogues are further explored, investigating their effects in combination with existing chemotherapeutic agents could lead to the development of more effective and less toxic cancer treatments. mdpi.com Understanding the molecular basis of these synergistic interactions will be crucial for the rational design of novel combination therapies. nih.govdrugbank.comdrugs.com

Q & A

Q. How can researchers ethically justify animal studies for this compound when in vitro data is insufficient?

- Methodological Answer : Follow ARRIVE guidelines: perform power analysis to minimize animal use, obtain ethics committee approval, and prioritize non-invasive methods (e.g., imaging). Justify necessity by demonstrating in vitro-in vivo correlation (IVIVC) gaps in preliminary data .

Key Recommendations

- Experimental Design : Prioritize factorial designs to test multiple variables (e.g., dosage, formulation).

- Data Contradictions : Use sensitivity analysis to identify outlier studies and replicate critical experiments .

- Reporting : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for structure and supplemental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.